4-(4-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine
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Overview
Description
4-(4-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a 4-fluoro-2-(trifluoromethyl)phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine typically involves the reaction of 4-fluoro-2-(trifluoromethyl)aniline with thiourea under acidic conditions to form the thiazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in ac
Properties
CAS No. |
886494-94-6 |
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Molecular Formula |
C10H6F4N2S |
Molecular Weight |
262.23 g/mol |
IUPAC Name |
4-[4-fluoro-2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H6F4N2S/c11-5-1-2-6(7(3-5)10(12,13)14)8-4-17-9(15)16-8/h1-4H,(H2,15,16) |
InChI Key |
JPHCESBQOURKCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C2=CSC(=N2)N |
Origin of Product |
United States |
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